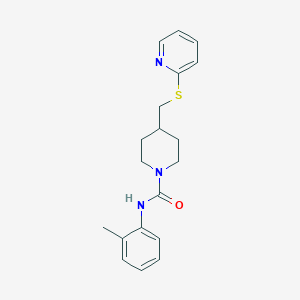

![molecular formula C14H10ClN3O B2510759 (E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 461684-36-6](/img/structure/B2510759.png)

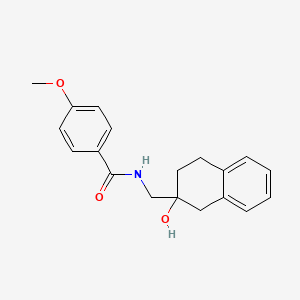

(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,5-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is one of the important fused bicyclic 5–6 heterocycles .

Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Applications De Recherche Scientifique

Anti-Cancer Potential

(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime: has shown promising anti-proliferative activity against cancer cells. Researchers have synthesized novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives based on this compound. These derivatives effectively inhibit human microtubule affinity regulating kinase (MARK4), a protein crucial for cell-cycle progression and microtubule dynamics . Further studies revealed that these compounds bind to and inhibit MARK4, making them potential candidates for anti-cancer drug development.

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, including our compound of interest, have found applications in optoelectronic devices. Their luminescent properties make them suitable for use in light-emitting diodes (LEDs), organic solar cells, and other electronic components .

Covalent Inhibitors

Researchers have explored imidazo[1,2-a]pyridine as a core scaffold for developing covalent inhibitors. For instance, it has been utilized in the design of novel KRAS G12C inhibitors, which hold promise in cancer therapy . Covalent inhibitors are gaining attention for their potential to target specific proteins more effectively.

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine is a structural component in various agrochemicals and pharmaceuticals. Its synthesis has been a subject of intense research, with numerous transformations available to conveniently access this heterocyclic ring system .

Propriétés

IUPAC Name |

(NE)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-6-2-1-5-10(11)14-17-12(9-16-19)13-7-3-4-8-18(13)14/h1-9,19H/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXNFLUPKHOAPN-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2510679.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)